1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione
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Overview
Description
1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione is a complex organic compound that features a naphthalene ring, a nitrophenyl group, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the hydrazone: Reacting 4-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone can then be reacted with a naphthalene derivative under acidic or basic conditions to form the pyrrolidine-2,5-dione ring.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)-3-(2-(4-aminophenyl)hydrazinyl)pyrrolidine-2,5-dione: Similar structure but with an amine group instead of a nitro group.
1-(Naphthalen-1-yl)-3-(2-(4-methylphenyl)hydrazinyl)pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione can impart unique electronic and steric properties, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-naphthalen-1-yl-3-[2-(4-nitrophenyl)hydrazinyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-19-12-17(22-21-14-8-10-15(11-9-14)24(27)28)20(26)23(19)18-7-3-5-13-4-1-2-6-16(13)18/h1-11,17,21-22H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCJDEHJZBBFEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)NNC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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